(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime
Overview
Description
“(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime” is a chemical compound with the empirical formula C8H8N4O . It is a solid substance and is part of the heterocyclic building blocks . Oxime esters, such as this compound, have been recognized as applicable building blocks, internal oxidizing agents, and directing groups in the synthesis of various heterocycle scaffolds .
Chemical Reactions Analysis
Oxime esters, such as “(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime”, have been utilized as a versatile platform for the synthesis of various 5-membered heterocycles such as pyrrole, imidazole, furane, triazole, thiazole, pyrroline, isoxazoline, pyrazolines, etc . They show high reaction activities in the N–O bond cleavage involved in organic transformation .Physical And Chemical Properties Analysis
“(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime” is a solid substance . Its empirical formula is C8H8N4O , and its molecular weight is 176.18 . The SMILES string representation of this compound is Cn1cnc2cc(\C=N\O)cnc12 .Scientific Research Applications
1. Visible-light-mediated synthesis of oxime esters
- Summary of the application: Oxime esters are useful scaffolds in many organic chemistry transformations. A novel visible-light-mediated three-component reaction for the synthesis of oxime esters has been reported .
- Methods of application: Aldehydes, aniline, and N -hydroxyphthalimide (NHPI) esters were used as substrates in this three-component reaction, and eosin Y was used as a crucial photocatalyst for the reaction .
- Results or outcomes: Wide ranges of aldehydes and NHPI esters were well tolerated in this reaction method, generating various oxime esters with high efficiency under mild reaction conditions .
2. Oxime Esters as Building Blocks for Heterocycle Formation
- Summary of the application: Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry .
- Methods of application: Oxime esters can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .
- Results or outcomes: Oxime esters have been used for the synthesis of various 5-membered and 6-membered heterocycles such as pyrrole, imidazole, furane, triazole, thiazole, pyrroline, isoxazoline, pyrazolines, quinoline, isoquinoline, pyridine, benzene, and pyrimidines .
3. Reductive Acylation of Oximes
- Summary of the application: A new synthesis of enamides from ketones involves a phosphine-mediated reductive acylation of oximes .
- Methods of application: The resulting enamides are isolated in good yields and excellent purity .
- Results or outcomes: This method provides a new approach to the synthesis of enamides, which are important building blocks in organic synthesis .
4. Oxidation of Oximes
- Summary of the application: Oximes can be oxidized to form various useful compounds .
- Methods of application: The use of m -CPBA as an oxidant in ethyl acetate enables an efficient oxidation of oximes .
- Results or outcomes: This oxidation method provides a new approach to the synthesis of various organic compounds .
5. Reductive Acylation of Oximes
- Summary of the application: A new synthesis of enamides from ketones involves a phosphine-mediated reductive acylation of oximes .
- Methods of application: The resulting enamides are isolated in good yields and excellent purity .
- Results or outcomes: This method provides a new approach to the synthesis of enamides, which are important building blocks in organic synthesis .
6. Oxidation of Oximes
- Summary of the application: Oximes can be oxidized to form various useful compounds .
- Methods of application: The use of m -CPBA as an oxidant in ethyl acetate enables an efficient oxidation of oximes .
- Results or outcomes: This oxidation method provides a new approach to the synthesis of various organic compounds .
Future Directions
Oxime esters, such as “(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime”, have gained great attention in the last decade due to their wide applications in the synthesis of various heterocycle scaffolds . They are emerging as the first-line building blocks in modern heterocyclic chemistry . Therefore, the future directions of this compound could involve further exploration of its potential applications in the synthesis of various heterocyclic compounds.
properties
IUPAC Name |
(NE)-N-[(3-methylimidazo[4,5-b]pyridin-6-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-5-10-7-2-6(4-11-13)3-9-8(7)12/h2-5,13H,1H3/b11-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVHYSROYRLNAZ-NYYWCZLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC2=C1N=CC(=C2)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674127 | |
Record name | N-[(E)-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime | |
CAS RN |
1186405-20-8 | |
Record name | N-[(E)-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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